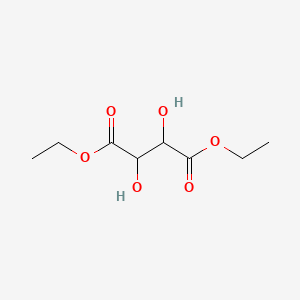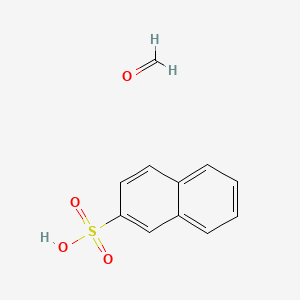
Formaldehyde;naphthalene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde;naphthalene-2-sulfonic acid, is a synthetic polymer formed by the polycondensation of 2-naphthalenesulfonic acid and formaldehyde. This compound is widely used in various industrial applications due to its excellent dispersing, emulsifying, and wetting properties .
準備方法
The synthesis of 2-naphthalenesulfonic acid, polymer with formaldehyde, involves a polycondensation reaction between 2-naphthalenesulfonic acid and formaldehyde. The reaction is typically carried out in an aqueous medium, followed by neutralization with sodium hydroxide or sodium carbonate to obtain the final product . The industrial production method involves the following steps:
Polycondensation Reaction: 2-naphthalenesulfonic acid reacts with formaldehyde in the presence of an acid catalyst.
Neutralization: The resulting polymer is neutralized using sodium hydroxide or sodium carbonate.
Purification: The product is purified to remove any unreacted starting materials and by-products.
化学反応の分析
Formaldehyde;naphthalene-2-sulfonic acid, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Nitric acid, sulfuric acid.
科学的研究の応用
Formaldehyde;naphthalene-2-sulfonic acid, has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent in the preparation of various chemical formulations.
Biology: Employed in the synthesis of fluorescent probes for biomedical research.
Medicine: Utilized in the formulation of pharmaceuticals, such as antifungal agents and antibiotics.
Industry: Applied as an emulsifying agent, emulsion stabilizer, and dispersing agent in textile, printing, dyeing, and concrete industries
作用機序
The exact mechanism of action of 2-naphthalenesulfonic acid, polymer with formaldehyde, is not fully understood. it is believed to act as a chelating agent, binding to metals and other ions, preventing them from binding to other molecules. This chelation process facilitates the synthesis of various compounds and increases the solubility of certain molecules in water. Additionally, the polymer increases the permeability of cell membranes, allowing for the transport of specific molecules across the cell membrane.
類似化合物との比較
Formaldehyde;naphthalene-2-sulfonic acid, can be compared with other similar compounds, such as:
Sodium Polynaphthalenesulfonate: Used as an emulsion stabilizer and surfactant.
Sodium Naphthalenesulfonate: Employed as a surfactant and hydrotrope.
Naphthalenesulfonic acid, methyl-, polymer with formaldehyde, sodium salt: Similar in structure but contains a methyl group.
The uniqueness of 2-naphthalenesulfonic acid, polymer with formaldehyde, lies in its excellent dispersing, emulsifying, and wetting properties, making it highly versatile for various industrial applications.
特性
CAS番号 |
26353-67-3 |
|---|---|
分子式 |
C11H10O4S |
分子量 |
238.26 g/mol |
IUPAC名 |
formaldehyde;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.CH2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2/h1-7H,(H,11,12,13);1H2 |
InChIキー |
RRDQTXGFURAKDI-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
正規SMILES |
C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
| 29321-75-3 | |
同義語 |
PRO 2000 PRO-2000 PRO2000 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


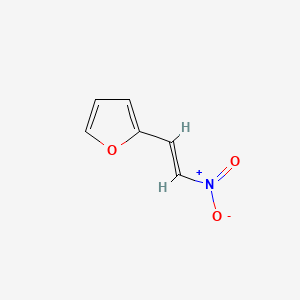
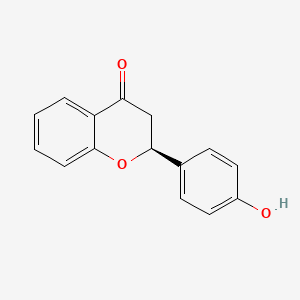
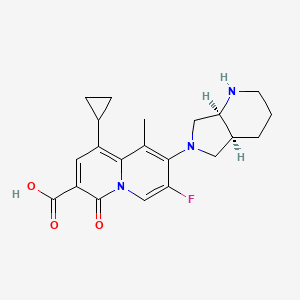
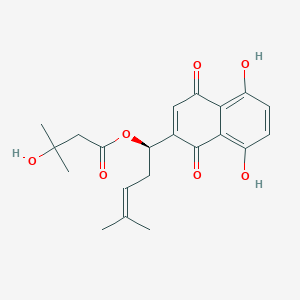
![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1194075.png)
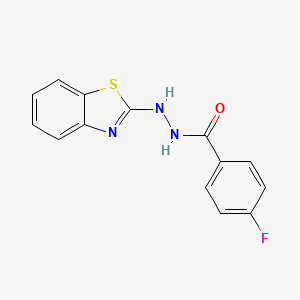
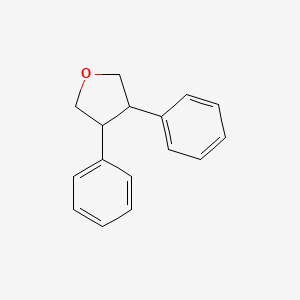
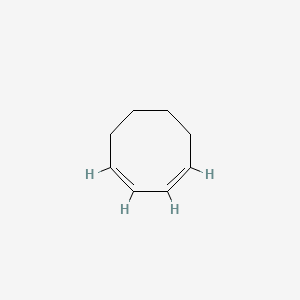
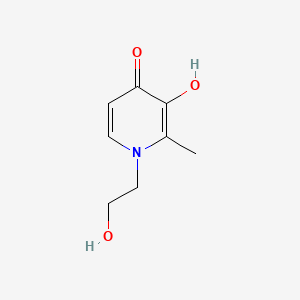
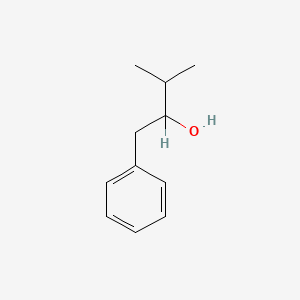
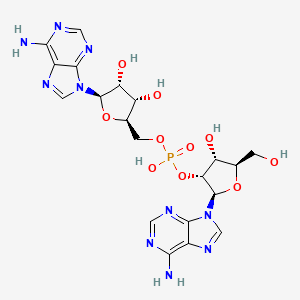
![2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B1194092.png)
